N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-4-ethoxybutanamide
Description
N-[(1S,5R)-3-benzyl-3-azabicyclo[310]hexan-6-yl]-4-ethoxybutanamide is a complex organic compound with a unique bicyclic structure
Properties
IUPAC Name |
N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-4-ethoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-2-22-10-6-9-17(21)19-18-15-12-20(13-16(15)18)11-14-7-4-3-5-8-14/h3-5,7-8,15-16,18H,2,6,9-13H2,1H3,(H,19,21)/t15-,16+,18? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHSDCBVNGYBQN-BYICEURKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCC(=O)NC1C2C1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCC(=O)NC1[C@H]2[C@@H]1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-4-ethoxybutanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.
Introduction of the benzyl group: This step usually involves a nucleophilic substitution reaction where a benzyl halide reacts with the bicyclic core.
Attachment of the ethoxybutanamide moiety: This final step can be accomplished through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-4-ethoxybutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium hydride, alkyl halides, aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols.
Scientific Research Applications
N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-4-ethoxybutanamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for chemical reactions.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as a therapeutic agent.
Industrial Applications: It can be employed in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-4-ethoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-4-methoxybutanamide
- **N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-4-propoxybutanamide
Uniqueness
N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-4-ethoxybutanamide is unique due to its specific ethoxybutanamide moiety, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents, potentially offering unique advantages in its applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
